Methylsynephrine hydrochloride
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Overview
Description
Methylsynephrine hydrochloride, also known as oxilofrine, is a substituted phenethylamine stimulant drug. It is chemically related to ephedrine and synephrine. This compound has been used as a cardiac stimulant and is known for its ability to increase adrenergic activity. It is currently a prohibited substance by the World Anti-Doping Agency (WADA) when used in competition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsynephrine hydrochloride can be synthesized through various chemical routes. One common method involves the reaction of 4-hydroxyphenylacetone with methylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methylsynephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Methylsynephrine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and adrenergic receptor activity.
Medicine: Investigated for its potential use in treating hypotension and as a bronchodilator.
Mechanism of Action
Methylsynephrine hydrochloride exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also enhances the release of norepinephrine, which increases heart rate and cardiac output. The compound’s mechanism involves the activation of adrenergic pathways, resulting in increased adrenergic activity and metabolic rate .
Comparison with Similar Compounds
Synephrine: A naturally occurring alkaloid found in bitter orange, used for weight loss and as a stimulant.
Ephedrine: A stimulant and bronchodilator used in the treatment of asthma and nasal congestion.
Phenylephrine: A sympathomimetic drug used as a decongestant and to increase blood pressure.
Comparison: Methylsynephrine hydrochloride is unique in its specific adrenergic receptor activity and its potent stimulant effects. Unlike synephrine, which is primarily used in dietary supplements, this compound has a more pronounced effect on cardiovascular parameters. Compared to ephedrine and phenylephrine, it has a distinct chemical structure and pharmacological profile, making it a valuable compound for specific medical and research applications .
Properties
Molecular Formula |
C10H16ClNO2 |
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Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7?,10-;/m1./s1 |
InChI Key |
ICBZSKCTKKUQSY-DLGLCQKISA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)O)O)NC.Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
Origin of Product |
United States |
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